molecular formula C21H29N5O B6438530 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548986-78-1

4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No. B6438530
CAS RN: 2548986-78-1
M. Wt: 367.5 g/mol
InChI Key: JXRWFEVEBTVSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (4-MPM) is a synthetic compound that has been used in laboratory experiments for its wide range of properties. It is a cyclic amine that has been found to possess a variety of effects, including anti-inflammatory and anti-bacterial activities. Additionally, 4-MPM has been used as a model compound in scientific research to study the effects of its various chemical and physical properties.

Scientific Research Applications

4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in scientific research for its various properties. It has been used as a model compound to study the effects of its chemical and physical properties, such as its solubility and reactivity. Additionally, this compound has been used in experiments to study its anti-inflammatory and anti-bacterial activities. It has also been used to study the effects of its interaction with various proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not completely understood. However, it is believed to interact with various proteins and enzymes, which may be responsible for its anti-inflammatory and anti-bacterial activities. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial activities, which may be due to its interaction with various proteins and enzymes. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.

Advantages and Limitations for Lab Experiments

4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for use in experiments. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its reactivity can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine research. One potential direction is to further study its anti-inflammatory and anti-bacterial activities, as well as its interaction with various proteins and enzymes. Additionally, further research could be conducted to study the effects of this compound on cell signaling and other biochemical processes. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-bacterial agent.

Synthesis Methods

4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyrimidin-4-amine with 1-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.

properties

IUPAC Name

4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRWFEVEBTVSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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